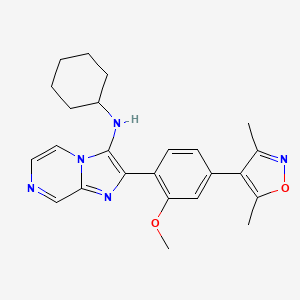

UMB-136

Description

Propriétés

Formule moléculaire |

C24H27N5O2 |

|---|---|

Poids moléculaire |

417.5 g/mol |

Nom IUPAC |

N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine |

InChI |

InChI=1S/C24H27N5O2/c1-15-22(16(2)31-28-15)17-9-10-19(20(13-17)30-3)23-24(26-18-7-5-4-6-8-18)29-12-11-25-14-21(29)27-23/h9-14,18,26H,4-8H2,1-3H3 |

Clé InChI |

JEWZSWPGZVIJJN-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

UMB-136; UMB 136; UMB136; |

Origine du produit |

United States |

Foundational & Exploratory

UMB-136: A Technical Guide to its Mechanism of Action in HIV-1 Latency Reversal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistence of latent HIV-1 reservoirs in resting CD4+ T cells remains the primary obstacle to a cure for HIV/AIDS. The "shock and kill" strategy aims to eradicate these reservoirs by reactivating latent proviruses with Latency Reversing Agents (LRAs), making infected cells susceptible to immune-mediated clearance or viral cytopathic effects. Bromodomain and Extra-Terminal domain (BET) inhibitors have emerged as a promising class of LRAs. This technical guide provides an in-depth overview of the mechanism of action of UMB-136, a novel second-generation BET inhibitor, in the reversal of HIV-1 latency.

Core Mechanism of Action: Targeting BRD4 to Release P-TEFb

This compound is a potent BET inhibitor that specifically targets the bromodomains of BRD4, a cellular reader of acetylated histones.[1][2] In the context of HIV-1 latency, BRD4 acts as a transcriptional repressor by sequestering the Positive Transcription Elongation Factor b (P-TEFb) in an inactive complex with the 7SK small nuclear ribonucleoprotein (7SK snRNP).[1][3] P-TEFb, a heterodimer of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1, is essential for the transition from abortive to productive transcription of the HIV-1 genome.

The mechanism of this compound-mediated latency reversal can be summarized in the following steps:

-

Binding to BRD4: this compound binds to the bromodomains of BRD4, displacing it from acetylated histones at the HIV-1 Long Terminal Repeat (LTR).[1][2]

-

Release of P-TEFb: This displacement disrupts the BRD4-P-TEFb interaction, leading to the release of active P-TEFb from the inhibitory 7SK snRNP complex.[1][3]

-

Recruitment to the HIV-1 LTR: The viral trans-activator protein Tat, in concert with other transcription factors, recruits the released, active P-TEFb to the TAR RNA element located at the 5' end of the nascent viral transcript.

-

Phosphorylation and Transcriptional Elongation: P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors, promoting processive transcription and the generation of full-length viral RNAs.

This cascade of events ultimately leads to the production of viral proteins and the reactivation of the latent provirus.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from key studies evaluating the efficacy of this compound in reactivating latent HIV-1 in various cellular models.

Table 1: Reactivation of Latent HIV-1 in J-Lat Cell Clones

| Cell Line (J-Lat Clone) | Treatment | Concentration (µM) | % GFP-Positive Cells |

| 6.3 | This compound | 2.5 | ~15% |

| 5 | ~25% | ||

| JQ1 | 1 | <5% | |

| 8.4 | This compound | 2.5 | ~10% |

| 5 | ~18% | ||

| JQ1 | 1 | <5% | |

| 9.2 | This compound | 2.5 | ~20% |

| 5 | ~35% | ||

| JQ1 | 1 | <5% | |

| 10.4 | This compound | 2.5 | ~12% |

| 5 | ~22% | ||

| JQ1 | 1 | <5% | |

| Data are approximate values derived from graphical representations in Huang et al., 2017.[1][3][4] |

Table 2: Reactivation of Latent HIV-1 in a Monocytic Cell Line

| Cell Line | Treatment | Concentration (µM) | % GFP-Positive Cells |

| THP89GFP | This compound | 5 | ~30% |

| JQ1 | 1 | ~10% | |

| Data are approximate values derived from graphical representations in Huang et al., 2017.[1][3][4] |

Table 3: Reactivation of Latent HIV-1 in Primary CD4+ T Cells

| Cell Source | Treatment | Concentration (µM) | Fold Increase in Viral mRNA |

| PBMCs | This compound | 2.5 | ~3.5 |

| JQ1 | 1 | ~1.5 | |

| TMCs | This compound | 2.5 | ~4.0 |

| JQ1 | 1 | ~1.0 | |

| Data are presented as mean fold change relative to DMSO control and are derived from Huang et al., 2017.[3] |

Detailed Experimental Protocols

Protocol 1: HIV-1 Reactivation Assay in J-Lat Cells using Flow Cytometry

This protocol describes the methodology for assessing the latency-reversing activity of this compound in Jurkat-based latency models (J-Lat cells) which contain a GFP reporter under the control of the HIV-1 LTR.[5][6]

Materials:

-

J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4)

-

RPMI 1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

This compound (stock solution in DMSO)

-

JQ1 (stock solution in DMSO)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Seed J-Lat cells at a density of 2 x 10^5 cells/well in a 96-well plate in a final volume of 200 µL of complete RPMI medium.

-

Treat the cells with this compound (e.g., 2.5 µM and 5 µM), JQ1 (e.g., 1 µM), or an equivalent volume of DMSO as a negative control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 200 µL of FACS buffer (PBS containing 2% FBS).

-

Acquire and analyze the samples on a flow cytometer, gating on the live cell population based on forward and side scatter.

-

Quantify the percentage of GFP-positive cells in each treatment group. The gate for GFP-positive cells should be set based on the untreated or DMSO-treated control cells.[5][6]

Protocol 2: Quantification of HIV-1 mRNA from Primary CD4+ T Cells by qRT-PCR

This protocol details the measurement of viral mRNA from latently infected primary CD4+ T cells treated with this compound.

Materials:

-

CD4+ T cells isolated from peripheral blood mononuclear cells (PBMCs) or tonsillar mononuclear cells (TMCs) from HIV-1 infected individuals on suppressive ART.

-

This compound (stock solution in DMSO)

-

JQ1 (stock solution in DMSO)

-

DMSO (vehicle control)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers and probe specific for HIV-1 gag or other conserved regions.[7][8][9]

-

Real-time PCR instrument

Procedure:

-

Culture purified resting CD4+ T cells in complete RPMI medium.

-

Treat the cells with this compound (e.g., 2.5 µM), JQ1 (e.g., 1 µM), or DMSO for 24-48 hours.

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Perform reverse transcription on an equal amount of RNA from each sample to synthesize cDNA.

-

Set up the qPCR reaction using a master mix, HIV-1 specific primers and probe, and the synthesized cDNA.

-

Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.

-

Quantify the relative levels of HIV-1 mRNA by normalizing to a housekeeping gene (e.g., GAPDH, ACTB) using the ΔΔCt method.

Protocol 3: BRD4 Co-immunoprecipitation and Western Blot

This protocol is for demonstrating the interaction between this compound and its target, BRD4.

Materials:

-

Jurkat cells or other suitable cell line

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-BRD4 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., Tris-HCl, pH 8.5)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-Cyclin T1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Lyse the cells in lysis buffer and clear the lysate by centrifugation.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-BRD4 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours.

-

Wash the beads several times with wash buffer.

-

Elute the bound proteins with elution buffer and immediately neutralize with neutralization buffer.

-

Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies against BRD4 and Cyclin T1.

-

Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

Visualizations

Signaling Pathway of this compound in HIV-1 Latency Reversal

References

- 1. Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [frontiersin.org]

- 2. A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Flow Cytometric Analysis of Drug-induced HIV-1 Transcriptional Activity in A2 and A72 J-Lat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow Cytometric Analysis of HIV-1 Transcriptional Activity in Response to shRNA Knockdown in A2 and A72 J-Lat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genomica.uaslp.mx [genomica.uaslp.mx]

- 8. A New Real-Time Quantitative PCR for Diagnosis and Monitoring of HIV-1 Group O Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

UMB-136: A Technical Guide to a Novel BET Inhibitor in HIV Latency Reversal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UMB-136, a novel Bromodomain and Extra-terminal Domain (BET) inhibitor, and its significant role in the field of HIV research, particularly in the context of "shock and kill" therapeutic strategies. This document details the mechanism of action, quantitative efficacy, experimental protocols, and the underlying signaling pathways associated with this compound-mediated reversal of HIV-1 latency.

Introduction to this compound

This compound is a second-generation 3,5-dimethylisoxazole BET inhibitor built upon an imidazo[1,2-a]pyrazine scaffold.[1] It has emerged as a promising latency-reversing agent (LRA) in the ongoing quest for an HIV cure. Unlike antiretroviral therapy (ART), which suppresses viral replication, LRAs aim to reactivate the latent HIV-1 provirus within reservoir cells, making them susceptible to immune-mediated clearance or viral cytopathic effects. This compound has demonstrated superior efficacy in reactivating latent HIV-1 compared to the first-generation BET inhibitor, JQ1, in various cellular models.[2][3]

Mechanism of Action

This compound functions by targeting the BET family of proteins, primarily BRD4.[4] In latently infected cells, BRD4 acts as a transcriptional repressor by binding to acetylated histones at the HIV-1 promoter (5' LTR) and sequestering the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb, a complex of cyclin-dependent kinase 9 (CDK9) and Cyclin T1, is essential for the phosphorylation of the C-terminal domain of RNA Polymerase II and the negative elongation factors, a critical step for productive HIV-1 transcription.

By competitively binding to the bromodomains of BRD4, this compound displaces it from the viral promoter. This action releases P-TEFb, allowing it to be recruited by the viral trans-activator of transcription (Tat) protein. The Tat/P-TEFb complex then hyperphosphorylates RNA Polymerase II, leading to the efficient elongation of viral transcripts and the reactivation of the latent provirus.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in reactivating latent HIV-1 from various experimental models.

| Cell Line | Treatment | Concentration | % GFP-Positive Cells (Reactivation) | Reference |

| J-Lat 6.3 | This compound | 2.5 µM | ~15% | [2] |

| This compound | 5 µM | ~20% | [2] | |

| JQ1 | 1 µM | No significant effect | [2] | |

| J-Lat 8.4 | This compound | 2.5 µM | ~10% | [2] |

| This compound | 5 µM | ~15% | [2] | |

| JQ1 | 1 µM | No significant effect | [2] | |

| J-Lat 9.2 | This compound | 2.5 µM | ~25% | [2] |

| This compound | 5 µM | ~30% | [2] | |

| JQ1 | 1 µM | No significant effect | [2] | |

| J-Lat 10.6 | This compound | 2.5 µM | ~8% | [2] |

| This compound | 5 µM | ~12% | [2] | |

| JQ1 | 1 µM | No significant effect | [2] | |

| THP89GFP (Monocytic) | This compound | 5 µM | Significant reactivation | [2] |

| JQ1 | 1 µM | No significant effect | [2] |

| Primary Cell Model | Treatment | Concentration | Fold Change in Viral mRNA | Reference |

| Primary CD4+ T cells (Donor 1) | This compound | 2.5 µM | ~3.5 | [3] |

| JQ1 | 1 µM | No significant effect | [3] | |

| Primary CD4+ T cells (Donor 2) | This compound | 2.5 µM | ~2.5 | [3] |

| JQ1 | 1 µM | No significant effect | [3] |

A study comparing various BET inhibitors reported that the reactivation activity of this compound was lower than that of JQ1 in their specific experimental setup.[5] This highlights the importance of considering the specific cellular context and experimental conditions when evaluating the potency of LRAs.

Experimental Protocols

Synthesis of this compound

This compound is a derivative of UMB-32, which was developed using fluorous-tagged multicomponent reactions.[1] The core structure is an imidazo[1,2-a]pyrazine scaffold. The general synthesis involves a three-component reaction of an aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by an acid. While a detailed step-by-step protocol for this compound is not publicly available, the synthesis would follow the principles of multicomponent reaction chemistry for the formation of the imidazo[1,2-a]pyrazine core, followed by functional group modifications to arrive at the final this compound structure.

In Vitro HIV-1 Latency Reactivation Assay in J-Lat Cells

-

Cell Culture: J-Lat cells (e.g., clones 6.3, 8.4, 9.2, 10.6), which are Jurkat T cells latently infected with an HIV-1 provirus containing a GFP reporter, are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well. This compound or JQ1 is added to the desired final concentrations (e.g., 2.5 µM and 5 µM for this compound, 1 µM for JQ1). A DMSO-treated control is included.

-

Incubation: Cells are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Flow Cytometry: After incubation, cells are harvested, washed with PBS, and fixed with 2% paraformaldehyde. The percentage of GFP-positive cells, indicating HIV-1 reactivation, is determined by flow cytometry.

HIV-1 Reactivation Assay in Primary CD4+ T Cells

-

Isolation of Primary CD4+ T Cells: Primary CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads.

-

Infection and Establishment of Latency: Isolated CD4+ T cells are activated with anti-CD3/CD28 antibodies and infected with an HIV-1 reporter virus. After infection, cells are cultured in the presence of antiretroviral drugs to establish a latent infection in resting memory T cells.

-

Treatment: Latently infected primary CD4+ T cells are treated with this compound (e.g., 2.5 µM) or JQ1 (e.g., 1 µM) for 48 hours.

-

qRT-PCR: After treatment, viral RNA is extracted from the cell culture supernatant. The amount of viral RNA is quantified using quantitative reverse transcription PCR (qRT-PCR) to measure the level of viral reactivation.

Visualizing Key Processes

Signaling Pathway of this compound in HIV-1 Latency Reversal

Caption: this compound inhibits BRD4, releasing P-TEFb for Tat-mediated transcriptional activation.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's ability to reverse HIV-1 latency in vitro.

Conclusion and Future Directions

This compound represents a significant advancement in the development of BET inhibitors as latency-reversing agents for HIV-1. Its ability to effectively reactivate latent provirus in multiple cell models, including primary CD4+ T cells, at concentrations where first-generation inhibitors are ineffective, underscores its potential as a component of a future HIV cure strategy. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in vivo, and to explore its synergistic effects when used in combination with other LRAs or immunomodulatory agents. The continued investigation of this compound and similar compounds will be crucial in the ongoing effort to eradicate HIV-1 reservoirs.

References

- 1. A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Are BET Inhibitors yet Promising Latency-Reversing Agents for HIV-1 Reactivation in AIDS Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromodomain and Extra-Terminal Inhibitor BMS-986158 Reverses Latent HIV-1 Infection In Vitro and Ex Vivo by Increasing CDK9 Phosphorylation and Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Development of Nelutroctiv (CK-136): A Selective Cardiac Troponin Activator

Introduction

Nelutroctiv, also known as CK-136, is a novel, orally active, and selective cardiac troponin activator developed for cardiovascular diseases characterized by reduced cardiac contractility, such as heart failure with reduced ejection fraction (HFrEF).[1][2][3] Unlike traditional inotropes that increase intracellular calcium levels and can lead to adverse effects, nelutroctiv enhances cardiac muscle contraction by directly sensitizing the cardiac sarcomere to calcium.[4] This document provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and preclinical development of nelutroctiv (CK-136).

Discovery

The journey to identify nelutroctiv began with a high-throughput screening (HTS) campaign aimed at discovering activators of the cardiac sarcomere.[1][2][5] This screening utilized a cardiac myofibril ATPase assay, which measures the rate of ATP hydrolysis by myosin as an indicator of sarcomere activity.[5] The HTS identified an initial hit compound, designated 1R , which demonstrated the ability to increase the cardiac myofibril ATPase rate.[1]

Subsequent studies confirmed that 1R increased the contractility of isolated rat cardiomyocytes without altering intracellular calcium concentrations, indicating a direct effect on the sarcomeric machinery.[1] Further investigation revealed that the biological target was the cardiac thin filament, a key component of the troponin regulatory complex.[6][7][8]

Optimization of 1R focused on improving drug-like properties, such as its pharmacokinetic (PK) profile and reducing the potential for drug-drug interactions.[1][2] This led to the synthesis of a series of analogs, ultimately resulting in the identification of nelutroctiv (CK-136) as a lead candidate with a favorable combination of biochemical potency, preclinical pharmacokinetics, and a reduced risk of inducing human enzymes like CYP3A.[1]

Mechanism of Action

Nelutroctiv exerts its pro-contractile effects by selectively binding to cardiac troponin and enhancing its sensitivity to calcium.[3][5] The cardiac troponin complex, consisting of troponin C, troponin I, and troponin T, is the calcium-sensitive switch that regulates muscle contraction. By binding to this complex, nelutroctiv facilitates the conformational changes that lead to the interaction of actin and myosin, thereby increasing the force of contraction without needing to increase the intracellular calcium concentration.[3]

This mechanism was confirmed through a series of biochemical assays. In experiments using rat cardiac myofibrils, nelutroctiv caused a leftward shift in the ATPase versus calcium concentration curve, which is indicative of a calcium sensitization mechanism.[1][5]

Signaling Pathway

The following diagram illustrates the mechanism of action of nelutroctiv at the cardiac sarcomere.

Chemical Synthesis

The synthesis of nelutroctiv (CK-136) involves a multi-step process. A key step utilizes Ellman chemistry to establish the desired stereochemistry of a chiral benzylamine intermediate. The synthetic sequence commences with the formylation of 1-bromo-2,5-difluoro-4-(trifluoromethyl)benzene. The resulting aldehyde then undergoes condensation with (S)-tert-butanesulfinamide, Ellman's chiral auxiliary, to form an N-tert-butanesulfinyl imine. Subsequent nucleophilic addition of cyclopropyl magnesium bromide to this imine yields a diastereomeric mixture of the desired amine, which is then separated by silica gel chromatography.[5]

Synthetic Workflow

The diagram below outlines the key steps in the synthesis of nelutroctiv.

Quantitative Data

The preclinical development of nelutroctiv generated a significant amount of quantitative data to characterize its potency, pharmacokinetics, and pharmacodynamics.

Table 1: Biochemical Potency and In Vitro Properties

| Parameter | Compound | Value | Species/System |

| Cardiac Myofibril ATPase Potency | Nelutroctiv (CK-136) | - | Rat |

| PXR Induction (% of control) | Compound 27 (precursor) | ~28% at 10 µM | DPX2 cells |

| Ca²⁺ sensitivity (EC₅₀) reduction | Nelutroctiv (CK-136) | 16% - 25% at 1 µM | Permeabilized human myocytes |

| Maximum Tension (Tₘₐₓ) increase | Nelutroctiv (CK-136) | 16% - 50% at 1 µM | Permeabilized human myocytes |

Data compiled from multiple sources.[1][3]

Table 2: Preclinical Pharmacokinetic Profile of Nelutroctiv (CK-136)

| Species | Dosing | Clearance (mL/min/kg) | Oral Bioavailability (%) |

| Rat (Sprague-Dawley) | 0.5 mg/kg IV; 2.0 mg/kg PO | 3.8 | 84 |

| Dog (Beagle) | 0.5 mg/kg IV; 2.0 mg/kg PO | Lower than hepatic blood flow | > CK-358 |

| Monkey | - | Lower than hepatic blood flow | > CK-358 |

Data from Romero et al., 2024.[1][3]

Table 3: Pharmacodynamic Response of Nelutroctiv (CK-136) in Rats

| Parameter | Value |

| Minimum Efficacious Concentration | Substantially lower than myosin activator CK-138 |

| Maximum Tolerated Concentration | - |

| Pharmacodynamic Window | Wider than myosin activator CK-138 |

Based on concentration-dependent increases in fractional shortening.[5][9]

Experimental Protocols

Cardiac Myofibril ATPase Assay

This high-throughput assay was central to the discovery of nelutroctiv.[5]

-

Preparation: Cardiac myofibrils are isolated from rat hearts.

-

Reaction: The myofibrils are incubated with the test compound at various concentrations in a buffer containing ATP and controlled free calcium concentrations.

-

Measurement: The rate of ATP hydrolysis is measured by quantifying the production of inorganic phosphate. An increase in the ATPase rate indicates activation of the sarcomere.[5]

Cardiomyocyte Contractility Assay

This assay assesses the effect of the compound on the contractility of single heart cells.[1]

-

Cell Isolation: Cardiomyocytes are isolated from adult rat hearts.

-

Treatment: The isolated cells are treated with the test compound (e.g., 5 µM of 1R ).

-

Measurement: Changes in myocyte length (shortening) are measured using video microscopy to determine contractility. Intracellular calcium concentrations can be simultaneously measured using fluorescent dyes (e.g., Fura-2) to confirm that contractility changes are not due to altered calcium transients.[1]

In Vivo Echocardiography in Rats

This non-invasive imaging technique is used to evaluate the in vivo efficacy of the compound on cardiac function.[1][5]

-

Animal Model: Male Sprague-Dawley rats are used.

-

Dosing: The compound is administered, typically via intravenous (IV) or oral (PO) routes.

-

Imaging: Transthoracic echocardiography is performed at various time points post-dosing to measure parameters such as left ventricular fractional shortening and ejection fraction.

-

Analysis: The change in these parameters from baseline is correlated with the plasma concentration of the drug to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[5]

Experimental Workflow Diagram

Conclusion

Nelutroctiv (CK-136) is a novel, selective cardiac troponin activator discovered through a systematic screening and optimization process.[1][2][5] Its unique mechanism of enhancing myofilament sensitivity to calcium offers the potential for increasing cardiac contractility without the adverse effects associated with calcium-mobilizing agents.[3][4] Preclinical data have demonstrated a favorable pharmacokinetic and pharmacodynamic profile, supporting its progression into clinical development for patients with cardiovascular diseases associated with reduced cardiac contractility.[1][5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

UMB-136: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Bromodomain Inhibitor and HIV-1 Latency-Reversing Agent

Abstract

UMB-136 is a novel small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a specific affinity for Bromodomain-containing protein 4 (BRD4). It has emerged as a promising latency-reversing agent (LRA) for Human Immunodeficiency Virus 1 (HIV-1)[1][2][3]. By targeting BRD4, this compound facilitates the reactivation of latent HIV-1 proviruses, a critical step in the "shock and kill" strategy for HIV-1 eradication. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is chemically identified as N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine[4]. It is a derivative of a previously identified BET inhibitor, UMB-32, and was developed through screening of 37 analogues for enhanced HIV-1 reactivation capabilities[2][5].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine | [4] |

| CAS Number | 2109805-83-4 | [1][6] |

| Molecular Formula | C₂₄H₂₇N₅O₂ | [4] |

| Molecular Weight | 417.5 g/mol | [4] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [7] |

Pharmacological Properties

Mechanism of Action

This compound functions as a potent bromodomain inhibitor, with a specific binding affinity for BRD4[2][7][8]. In the context of HIV-1 latency, BRD4 acts as a transcriptional repressor by sequestering the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is essential for the function of the HIV-1 Tat protein, which is a potent trans-activator of viral gene expression.

By binding to BRD4, this compound displaces it from the viral promoter, leading to the release of active P-TEFb. This released P-TEFb can then be recruited by Tat to the HIV-1 Long Terminal Repeat (LTR), promoting the phosphorylation of RNA Polymerase II and enhancing transcriptional elongation. This cascade of events ultimately leads to the reactivation of latent HIV-1 proviruses and the production of new viral particles[1][2][3][7].

Pharmacodynamics

This compound has demonstrated superior efficacy in reactivating latent HIV-1 compared to the first-generation BET inhibitor, JQ1, across multiple in vitro models of HIV-1 latency[2][5].

Table 2: In Vitro Efficacy of this compound

| Cell Model | Concentration | Effect | Reference |

| J-Lat A2 cells | 5 µM | More effective at reactivating HIV-1 than JQ1 (1 µM) and UMB-32 (5 µM). | [2][5] |

| Multiple J-Lat full-length clones | 2.5 or 5 µM | Significantly reverses HIV-1 latency. | [2] |

| THP89GFP (monocytic cell line) | 5 µM | Induces HIV-1 reactivation. | [2] |

| Primary CD4+ T cells from aviremic patients | 2.5 µM | In combination with PKC agonists (prostratin, bryostatin-1), enhances reversal of HIV-1 latency. | [2][5] |

This compound also exhibits synergistic effects when used in combination with other classes of LRAs, such as protein kinase C (PKC) agonists and histone deacetylase inhibitors (HDACis)[2][5].

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on a fluorous-tagged multicomponent reaction strategy, starting from an imidazo[1,2-a]pyrazine scaffold[2]. A detailed synthetic scheme can be found in the supplementary materials of Huang et al., 2017. The general approach involves the synthesis of the core scaffold followed by the addition of the N-cyclohexyl and the substituted phenyl moieties.

In Vitro HIV-1 Reactivation Assay

The efficacy of this compound as a latency-reversing agent is typically assessed using cell-based assays with latently infected cell lines or primary cells.

Materials:

-

Latently infected cell lines (e.g., J-Lat clones, THP89GFP) or primary CD4+ T cells from aviremic HIV-1 positive individuals.

-

This compound (dissolved in DMSO).

-

Control compounds (e.g., JQ1, DMSO vehicle).

-

Cell culture medium and supplements.

-

Flow cytometer.

-

Reagents for RT-qPCR (for primary cell assays).

Protocol Outline:

-

Cell Plating: Seed the latently infected cells in appropriate culture plates.

-

Compound Treatment: Treat the cells with varying concentrations of this compound, JQ1, and a DMSO vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Analysis:

-

For cell lines with a fluorescent reporter (e.g., GFP), quantify the percentage of fluorescent cells using flow cytometry.

-

For primary cells, isolate viral RNA from the supernatant and quantify viral production using RT-qPCR.

-

-

Data Interpretation: Compare the level of HIV-1 reactivation induced by this compound to that of the controls.

BRD4 Pull-Down Assay

To confirm the direct interaction between this compound and BRD4, a pull-down assay can be performed.

Materials:

-

Biotinylated this compound.

-

Cell lysate (e.g., from HEK293T cells).

-

Streptavidin-coated magnetic beads.

-

Antibodies against BRD4 and BRD2 (as a negative control).

-

Reagents for Western blotting.

Protocol Outline:

-

Incubation: Incubate the cell lysate with biotinylated this compound or biotin (as a control).

-

Capture: Add streptavidin-coated magnetic beads to capture the biotinylated compound and any interacting proteins.

-

Washing: Wash the beads to remove non-specific binding proteins.

-

Elution: Elute the captured proteins from the beads.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against BRD4 and BRD2 to detect specific binding.

Conclusion

This compound is a potent and specific BRD4 inhibitor that has demonstrated significant potential as a latency-reversing agent for HIV-1. Its ability to effectively reactivate latent proviruses, particularly in combination with other LRAs, makes it a valuable tool for research into HIV-1 eradication strategies. Further studies are warranted to evaluate its pharmacokinetic properties and in vivo efficacy to advance its potential as a clinical candidate. This guide provides a foundational understanding of this compound for professionals in the field of drug discovery and development.

References

- 1. Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of BRD4 in UMB-136 Mediated HIV Reactivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistence of latent HIV-1 reservoirs in infected individuals is a major obstacle to a cure. A promising strategy, known as "shock and kill," aims to reactivate these latent proviruses, making them susceptible to immune clearance or viral cytopathic effects. Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, have emerged as key regulators of HIV-1 transcription and latency. This technical guide provides an in-depth analysis of the role of BRD4 in HIV-1 latency and the mechanism by which the novel BET inhibitor, UMB-136, mediates viral reactivation. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: BRD4 as a Gatekeeper of HIV-1 Latency

BRD4, a member of the BET family of proteins, is a critical host factor that influences HIV-1 transcription. It binds to acetylated histones at the viral promoter, the 5' Long Terminal Repeat (LTR), and plays a dual role. In some contexts, it can promote transcriptional elongation by recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. However, in the context of HIV-1 latency, BRD4 acts as a negative regulator by competing with the viral transactivator protein, Tat, for P-TEFb binding.[1][2] This sequestration of P-TEFb prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to transcriptional arrest and the maintenance of latency.

BET inhibitors, such as the well-characterized JQ1, have been shown to reactivate latent HIV-1 by displacing BRD4 from the viral LTR, thereby making P-TEFb available for Tat-mediated transcriptional activation.[1][3] this compound is a novel, more potent BET inhibitor that has demonstrated superior efficacy in reactivating latent HIV-1 compared to JQ1.[4][5] This guide will delve into the specifics of this compound's action and its interplay with BRD4.

Quantitative Analysis of this compound Mediated HIV-1 Reactivation

The efficacy of this compound in reactivating latent HIV-1 has been demonstrated across various cellular models. The following tables summarize the key quantitative findings from comparative studies with JQ1.

Table 1: HIV-1 Reactivation in J-Lat T-Cell Lines

| Cell Line | Treatment | Concentration | % GFP-Positive Cells (Reactivation) | Reference |

| J-Lat 6.3 | This compound | 2.5 µM | ~15% | [4][6] |

| This compound | 5 µM | ~20% | [4][6] | |

| JQ1 | 1 µM | <5% | [4][6] | |

| J-Lat 8.4 | This compound | 2.5 µM | ~10% | [4][6] |

| This compound | 5 µM | ~15% | [4][6] | |

| JQ1 | 1 µM | <5% | [4][6] | |

| J-Lat 9.2 | This compound | 2.5 µM | ~25% | [4][6] |

| This compound | 5 µM | ~35% | [4][6] | |

| JQ1 | 1 µM | <5% | [4][6] | |

| J-Lat 10.4 | This compound | 2.5 µM | ~12% | [4][6] |

| This compound | 5 µM | ~18% | [4][6] | |

| JQ1 | 1 µM | <5% | [4][6] |

Table 2: HIV-1 Reactivation in THP89GFP Monocytic Cell Line

| Treatment | Concentration | % GFP-Positive Cells (Reactivation) | Reference |

| This compound | 5 µM | ~25% | [4][6] |

| JQ1 | 1 µM | ~10% | [4][6] |

Table 3: HIV-1 Reactivation in Primary CD4+ T-Cells

| Cell Source | Treatment | Concentration | Fold Change in Viral mRNA (qRT-PCR) | Reference |

| PBMCs (Donor 1) | This compound | 2.5 µM | ~4-fold | [4][6] |

| JQ1 | 1 µM | No significant change | [4][6] | |

| PBMCs (Donor 2) | This compound | 2.5 µM | ~3.5-fold | [4][6] |

| JQ1 | 1 µM | No significant change | [4][6] | |

| TMCs (Donor 1) | This compound | 2.5 µM | ~5-fold | [4][6] |

| JQ1 | 1 µM | No significant change | [4][6] | |

| TMCs (Donor 2) | This compound | 2.5 µM | ~6-fold | [4][6] |

| JQ1 | 1 µM | No significant change | [4][6] |

Signaling Pathway of this compound Mediated HIV-1 Reactivation

This compound functions by competitively inhibiting the binding of BRD4 to acetylated histones at the HIV-1 LTR. This displacement of BRD4 disrupts the repressive complex and liberates P-TEFb. The freed P-TEFb is then available for recruitment by the viral Tat protein, leading to the phosphorylation of RNA Polymerase II and the promotion of transcriptional elongation, ultimately resulting in the production of viral RNA and proteins.

Caption: this compound mediated HIV-1 reactivation pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the role of BRD4 and the efficacy of this compound in HIV-1 reactivation.

HIV-1 Reactivation Assay in J-Lat and THP89GFP Cells

This protocol describes the reactivation of latent HIV-1 in cell line models, followed by quantification using flow cytometry.

Caption: Workflow for HIV-1 reactivation assay in cell lines.

Materials:

-

J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4) or THP89GFP cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

This compound and JQ1 (stock solutions in DMSO)

-

24-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed J-Lat or THP89GFP cells at a density of 2 x 10^5 cells/well in a 24-well plate in complete RPMI-1640 medium.

-

Compound Addition: Add this compound to final concentrations of 2.5 µM and 5 µM. Add JQ1 to a final concentration of 1 µM. Include a DMSO vehicle control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Harvesting: After incubation, gently resuspend the cells and transfer them to microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cell pellet with 1 mL of cold PBS and centrifuge again.

-

Fixation: Resuspend the cell pellet in 200 µL of 2-4% PFA in PBS and incubate for 20 minutes at room temperature.

-

Flow Cytometry: Wash the fixed cells with PBS and resuspend in FACS buffer (PBS with 2% FBS). Analyze the percentage of GFP-positive cells using a flow cytometer.

Establishment of a Primary CD4+ T-Cell Model of HIV-1 Latency

This protocol outlines the generation of latently infected primary CD4+ T-cells for subsequent reactivation studies.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or tonsillar mononuclear cells (TMCs) from healthy donors

-

CD4+ T-cell isolation kit (negative selection)

-

RPMI-1640 medium with 10% FBS, IL-2 (20 U/mL)

-

Anti-CD3/CD28 beads

-

Replication-competent HIV-1 NL4-3 virus

-

Antiretroviral drugs (e.g., AZT, Efavirenz)

Procedure:

-

Isolation of CD4+ T-cells: Isolate primary CD4+ T-cells from PBMCs or TMCs using a negative selection kit according to the manufacturer's instructions.

-

Activation: Activate the isolated CD4+ T-cells with anti-CD3/CD28 beads in RPMI-1640 medium supplemented with IL-2 for 48-72 hours.

-

Infection: Infect the activated T-cells with HIV-1 NL4-3 at a low multiplicity of infection (MOI) for 2-4 hours.

-

Establishment of Latency: After infection, wash the cells to remove free virus and culture them in the presence of antiretroviral drugs to prevent new rounds of infection. Over a period of 7-10 days, the majority of productively infected cells will die, leaving a population of latently infected resting memory T-cells.

Quantitative Reverse Transcription PCR (qRT-PCR) for HIV-1 mRNA

This protocol details the quantification of viral transcripts following treatment with latency-reversing agents.

Caption: Workflow for qRT-PCR analysis of HIV-1 mRNA.

Materials:

-

Latently infected primary CD4+ T-cells

-

This compound, JQ1, DMSO

-

RNA isolation kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for HIV-1 gag, LTR, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment: Treat the latently infected primary CD4+ T-cells with this compound (2.5 µM), JQ1 (1 µM), or DMSO for 24-48 hours.

-

RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit.

-

Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform real-time PCR using a qPCR master mix and specific primers for HIV-1 gag or LTR. Use primers for a housekeeping gene like GAPDH for normalization.

-

Data Analysis: Calculate the fold change in viral mRNA expression relative to the DMSO control using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP)-qPCR for BRD4 Occupancy at the HIV-1 LTR

This protocol describes the methodology to assess the binding of BRD4 to the HIV-1 promoter region.

Materials:

-

J-Lat cells treated with this compound or DMSO

-

Formaldehyde

-

Glycine

-

Lysis and sonication buffers

-

Anti-BRD4 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers flanking the Nuc-1 region of the HIV-1 LTR

-

qPCR reagents and instrument

Procedure:

-

Cross-linking: Treat J-Lat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or a non-specific IgG control overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform qPCR using primers specific to the HIV-1 LTR to quantify the amount of BRD4-bound DNA. Normalize the results to the input DNA and the IgG control.

Conclusion

This compound represents a significant advancement in the development of latency-reversing agents targeting the BRD4-P-TEFb axis. Its superior potency compared to earlier BET inhibitors like JQ1 highlights its potential for inclusion in "shock and kill" therapeutic strategies for HIV-1. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field to further investigate the role of BRD4 in HIV-1 latency and to evaluate the efficacy of novel therapeutic compounds. The continued exploration of the intricate mechanisms governing HIV-1 transcription will be paramount in the quest for a functional cure.

References

- 1. A primary cell model of HIV-1 latency that uses activation through the T cell receptor and return to quiescence to establish latent infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for intracellular immunofluorescence measurements of latent HIV reactivation in a primary CD4+ T cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Modeling HIV-1 Latency Using Primary CD4+ T Cells from Virally Suppressed HIV-1-Infected Individuals on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

UMB-136: A Potent Inducer of P-TEFb Release from the 7SK snRNP Complex

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UMB-136, a novel Bromodomain and Extra-Terminal domain (BET) inhibitor, has emerged as a potent agent for reactivating latent HIV-1 and shows promise in cancer therapy. Its mechanism of action centers on the release of the Positive Transcription Elongation Factor b (P-TEFb) from its inhibitory complex with the 7SK small nuclear ribonucleoprotein (7SK snRNP). This guide provides a comprehensive overview of the molecular interactions and signaling pathways affected by this compound, detailed experimental protocols for studying its effects, and quantitative data on its efficacy.

Introduction to P-TEFb and its Regulation

Positive Transcription Elongation Factor b (P-TEFb) is a crucial kinase complex, composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin subunit (T1, T2a, or T2b), that plays a pivotal role in regulating gene expression.[1] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors, thereby promoting the transition from abortive to productive transcription elongation.

The activity of P-TEFb is tightly regulated within the cell. A significant portion of nuclear P-TEFb is sequestered in an inactive state within the 7SK snRNP complex. This complex is composed of the 7SK small nuclear RNA (snRNA), HEXIM1 or HEXIM2 proteins, La-related protein 7 (LARP7), and MEPCE. The 7SK snRNA acts as a scaffold, and the HEXIM proteins directly inhibit the kinase activity of CDK9. The dynamic equilibrium between the active, free P-TEFb and the inactive, 7SK snRNP-bound form is critical for cellular homeostasis and is a key target for therapeutic intervention.

This compound: Mechanism of Action

This compound is a member of the BET inhibitor family, which functions by competitively binding to the bromodomains of BET proteins, most notably BRD4. BRD4 is a key transcriptional coactivator that recruits P-TEFb to chromatin, facilitating gene expression.

The release of P-TEFb by this compound is initiated by its binding to the bromodomains of BRD4. This interaction displaces BRD4 from acetylated histones on chromatin. The soluble, chromatin-unbound BRD4 can then interact with the 7SK snRNP complex, leading to a conformational change that results in the dissociation of P-TEFb and HEXIM1. The released P-TEFb is then free to phosphorylate its targets and activate transcription. This mechanism is particularly relevant in the context of HIV-1 latency, where the recruitment of active P-TEFb to the viral promoter is a critical step for reactivation.

dot

References

Methodological & Application

UMB-136 Protocol for In Vitro HIV Latency Reversal: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistence of latent HIV-1 reservoirs in resting CD4+ T cells and other cellular compartments is a major obstacle to a cure for HIV/AIDS. The "shock and kill" strategy aims to eradicate these reservoirs by reactivating latent proviruses with Latency Reversing Agents (LRAs), making the infected cells susceptible to immune-mediated clearance or viral cytopathic effects. UMB-136 is a novel bromodomain and extra-terminal domain (BET) inhibitor that has shown significant promise as an LRA. This document provides detailed application notes and protocols for the use of this compound in in vitro HIV latency reversal studies.

Mechanism of Action

This compound is a BET inhibitor that specifically binds to the bromodomains of BET proteins, particularly BRD4.[1] In the context of HIV-1 latency, BRD4 acts as a transcriptional repressor by sequestering the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is a crucial cellular cofactor required for HIV-1 Tat-mediated transcriptional elongation. By binding to BRD4, this compound displaces it from acetylated histones at the HIV-1 promoter, leading to the release of active P-TEFb.[2] This released P-TEFb can then be recruited by the viral Tat protein to the trans-activation response (TAR) element of the nascent viral RNA, promoting robust transcriptional elongation and reactivation of the latent provirus.[2]

References

Application Notes and Protocols for U-136 in Primary CD4+ T Cell Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-136 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. BET proteins are epigenetic "readers" that play a crucial role in regulating gene expression by binding to acetylated histones. In primary CD4+ T cells, BET proteins are critical for the transcriptional programs that govern activation, proliferation, and cytokine production. By competitively binding to the acetyl-lysine binding pockets of BET proteins, U-136 displaces them from chromatin, leading to the modulation of T cell function. These application notes provide a comprehensive guide for utilizing U-136 in primary CD4+ T cell models, including detailed experimental protocols, expected outcomes, and data presentation.

Mechanism of Action

U-136, as a BET inhibitor, primarily exerts its effects on CD4+ T cells by disrupting the function of BRD4, a key transcriptional coactivator. Following T cell receptor (TCR) and CD28 co-stimulation, BRD4 is recruited to the promoter and enhancer regions of key genes involved in T cell activation and differentiation, such as MYC and genes encoding various cytokines. BRD4 facilitates the recruitment of the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, promoting transcriptional elongation.

By displacing BRD4 from chromatin, U-136 effectively inhibits the transcription of these critical genes. This leads to a dose-dependent reduction in T cell activation, proliferation, and the production of pro-inflammatory cytokines. Notably, BET inhibitors have been shown to suppress the expression of the transcription factor c-Myc, a master regulator of cell cycle progression and proliferation.[1] Furthermore, they can influence T cell differentiation by modulating the expression of key lineage-defining transcription factors.

Data Presentation

The following tables summarize the expected quantitative effects of BET inhibitors, such as U-136, on primary CD4+ T cell functions. The data is compiled from studies using well-characterized BET inhibitors like JQ1 and I-BET-762, which are expected to have similar effects to U-136 due to their shared mechanism of action.

Table 1: Effect of BET Inhibition on Primary CD4+ T Cell Proliferation

| Treatment Condition | Concentration (nM) | Proliferation Inhibition (%) | Reference Compound |

| Vehicle Control (DMSO) | - | 0 | - |

| BET Inhibitor | 100 | ~25-40 | JQ1 |

| BET Inhibitor | 500 | ~60-80 | JQ1 / I-BET-762 |

| BET Inhibitor | 1000 | >90 | JQ1 / I-BET-762 |

Table 2: Effect of BET Inhibition on Cytokine Production by Activated Primary CD4+ T Cells

| Cytokine | Treatment Condition | Concentration (nM) | Inhibition of Secretion (%) | Reference Compound |

| IFN-γ | Vehicle Control | - | 0 | - |

| BET Inhibitor | 500 | ~50-70 | JQ1 / I-BET-762 | |

| IL-2 | Vehicle Control | - | 0 | - |

| BET Inhibitor | 500 | ~40-60 | JQ1 / I-BET-762 | |

| IL-17 | Vehicle Control | - | 0 | - |

| BET Inhibitor | 500 | ~70-90 | I-BET-762 | |

| TNF-α | Vehicle Control | - | 0 | - |

| BET Inhibitor | 500 | ~60-80 | JQ1 | |

| GM-CSF | Vehicle Control | - | 0 | - |

| BET Inhibitor | 500 | ~80-95 | I-BET-762 |

Note: The exact level of inhibition may vary depending on the specific donor, the strength of T cell activation, and the precise experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of U-136 on primary CD4+ T cells.

Protocol 1: Isolation of Primary Human CD4+ T Cells

This protocol describes the isolation of CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using negative selection.

Materials:

-

Human peripheral blood

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

CD4+ T Cell Isolation Kit (Negative Selection)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)

Procedure:

-

Dilute peripheral blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the buffy coat layer containing PBMCs.

-

Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in the appropriate buffer provided with the CD4+ T Cell Isolation Kit.

-

Isolate CD4+ T cells by following the manufacturer's instructions for the negative selection kit.

-

Resuspend the purified CD4+ T cells in complete RPMI and determine cell viability and purity by flow cytometry (staining for CD3 and CD4). Purity should be >95%.

Protocol 2: In Vitro Activation and U-136 Treatment of Primary CD4+ T Cells

This protocol outlines the activation of isolated CD4+ T cells and their treatment with U-136.

Materials:

-

Purified primary human CD4+ T cells

-

Complete RPMI medium

-

Anti-CD3/CD28 T cell activator beads or plate-bound anti-CD3 and soluble anti-CD28 antibodies

-

U-136 (dissolved in DMSO to a stock concentration of 10 mM)

-

DMSO (vehicle control)

Procedure:

-

Resuspend purified CD4+ T cells in complete RPMI at a concentration of 1 x 10^6 cells/mL.

-

Plate the cells in a 96-well, 48-well, or 24-well tissue culture plate, depending on the experimental needs.

-

Activate the T cells using either anti-CD3/CD28 beads (at a bead-to-cell ratio of 1:1) or by plating on wells pre-coated with anti-CD3 antibody (1-5 µg/mL) and adding soluble anti-CD28 antibody (1-2 µg/mL).

-

Immediately after activation, add U-136 to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest U-136 concentration.

-

Incubate the cells at 37°C in a 5% CO2 incubator for the desired duration (e.g., 24, 48, or 72 hours).

Protocol 3: T Cell Proliferation Assay (CFSE-based)

This protocol measures T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.

Materials:

-

Purified primary human CD4+ T cells

-

CFSE staining solution (e.g., 5 µM in PBS)

-

Complete RPMI medium

-

Anti-CD3/CD28 T cell activator

-

U-136

-

Flow cytometer

Procedure:

-

Resuspend purified CD4+ T cells in PBS at 1 x 10^7 cells/mL.

-

Add an equal volume of 10 µM CFSE solution (final concentration 5 µM) and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI and incubate on ice for 5 minutes.

-

Wash the cells twice with complete RPMI.

-

Resuspend the CFSE-labeled cells in complete RPMI and proceed with the activation and U-136 treatment as described in Protocol 2.

-

After 72-96 hours of culture, harvest the cells and analyze CFSE fluorescence by flow cytometry. Proliferation is measured by the progressive halving of CFSE fluorescence in daughter cells.

Protocol 4: Cytokine Production Analysis (ELISA or CBA)

This protocol describes the measurement of cytokine secretion from activated CD4+ T cells.

Materials:

-

Supernatants from activated and U-136-treated CD4+ T cell cultures (from Protocol 2)

-

ELISA kits for specific cytokines (e.g., IFN-γ, IL-2, TNF-α) or a Cytometric Bead Array (CBA) kit for multiplex analysis.

-

Plate reader (for ELISA) or flow cytometer (for CBA).

Procedure:

-

After 24-48 hours of T cell activation and U-136 treatment, centrifuge the cell culture plates at 300 x g for 5 minutes.

-

Carefully collect the supernatants without disturbing the cell pellet.

-

Store the supernatants at -80°C until analysis.

-

Perform ELISA or CBA according to the manufacturer's instructions to quantify the concentration of secreted cytokines.

Mandatory Visualizations

Caption: U-136 Signaling Pathway in CD4+ T Cells.

Caption: Experimental Workflow for U-136 in CD4+ T Cells.

References

Application Notes and Protocols: UMB-136 for HIV-1 Latency Reversal in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMB-136 is a potent bromodomain and extraterminal (BET) inhibitor that has emerged as a promising latency-reversing agent (LRA) for HIV-1.[1][2] By targeting cellular bromodomains, specifically BRD4, this compound effectively reactivates latent HIV-1 proviruses, making it a valuable tool in "shock and kill" therapeutic strategies aimed at eradicating the viral reservoir.[1][3] These application notes provide detailed protocols for the use of this compound in various cell culture models of HIV-1 latency, including recommended dosages, experimental workflows, and an overview of its mechanism of action.

Mechanism of Action

This compound functions by disrupting the interaction between BET proteins, particularly BRD4, and acetylated histones at the HIV-1 long terminal repeat (LTR) promoter.[3] In latently infected cells, BRD4 acts as a transcriptional repressor. By displacing BRD4, this compound facilitates the recruitment of the positive transcription elongation factor b (P-TEFb) to the HIV-1 promoter.[1][3][4] The release of active P-TEFb, a complex of cyclin-dependent kinase 9 (CDK9) and Cyclin T1, leads to the phosphorylation of the C-terminal domain of RNA Polymerase II and negative elongation factors. This process promotes efficient transcriptional elongation, leading to the production of viral RNA and subsequent reactivation of the latent provirus.[5][6][7]

Data Presentation: this compound Dosage and Concentration

The following table summarizes the effective concentrations of this compound used in various cell culture models for HIV-1 latency reversal.

| Cell Line/Model | Concentration Range | Notes | Reference |

| J-Lat T-cell Clones (6.3, 8.4, 9.2, 10.4) | 2.5 µM - 5 µM | Effective in inducing GFP expression, indicating HIV-1 reactivation. | [1][2][8] |

| THP89GFP (Monocytic Cell Line) | 5 µM | Significant reactivation of latent HIV-1 observed. | [2][8] |

| Primary CD4+ T-cells | 2.5 µM | Capable of reversing HIV-1 latency in a primary cell model. | [1][8] |

| Patient-derived CD8-depleted PBMCs | 2.5 µM | Synergizes with PKC agonists (e.g., prostratin, bryostatin-1) to enhance latency reversal. | [1] |

Experimental Protocols

Protocol 1: HIV-1 Reactivation in J-Lat Cell Lines

This protocol describes the induction of HIV-1 latency reversal in J-Lat cells, which harbor a latent HIV-1 provirus with a GFP reporter gene in place of nef. Reactivation is quantified by measuring the percentage of GFP-positive cells via flow cytometry.

Materials:

-

J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4)

-

This compound

-

Complete RPMI 1640 medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Culture J-Lat cells in complete RPMI 1640 medium at 37°C in a 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

Seed J-Lat cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 1 mL of complete RPMI 1640 medium.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with this compound at final concentrations of 2.5 µM and 5 µM. Include a vehicle control (DMSO) and a positive control (e.g., TNF-α at 10 ng/mL).

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, harvest the cells and wash them with PBS.

-

Resuspend the cells in PBS for flow cytometry analysis.

-

Acquire and analyze the percentage of GFP-positive cells to determine the extent of HIV-1 reactivation.

Protocol 2: Cytotoxicity Assay

It is crucial to assess the potential cytotoxicity of this compound at the effective concentrations. This can be performed using various methods, such as a live/dead cell staining assay.

Materials:

-

Target cells (e.g., J-Lat cells, primary CD4+ T-cells)

-

This compound

-

Complete culture medium

-

Live/Dead cytotoxicity assay kit (e.g., using Calcein AM and Ethidium Homodimer-1 or similar reagents).

-

Fluorescence microscope or plate reader.

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat the cells with a range of this compound concentrations, including those used for reactivation assays (e.g., 2.5 µM, 5 µM, and higher). Include a vehicle control and a positive control for cell death (e.g., Saponin).

-

Incubate for the same duration as the reactivation experiment (e.g., 24-48 hours).

-

Follow the manufacturer's instructions for the chosen cytotoxicity assay kit to stain for live and dead cells.

-

Quantify the percentage of viable cells using a fluorescence microscope or a microplate reader.

Visualizations

This compound Signaling Pathway in HIV-1 Reactivation

References

- 1. Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. chrp.yes4yes.com [chrp.yes4yes.com]

- 5. P-TEFb is a crucial co-factor for Myc transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of multiple cyclin subunits of human P-TEFb - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nibsc.org [nibsc.org]

UMB-136: A Potent Latency-Reversing Agent for HIV "Shock and Kill" Therapy

Application Notes and Protocols for Researchers

This document provides detailed application notes and experimental protocols for the use of UMB-136, a novel bromodomain and extra-terminal domain (BET) inhibitor, in HIV "shock and kill" therapeutic strategies. This compound has emerged as a promising latency-reversing agent (LRA) with demonstrated efficacy in reactivating latent HIV-1 provirus in various cellular models.

Introduction

The "shock and kill" strategy aims to eradicate the latent HIV reservoir, a major obstacle to a cure. This approach involves reactivating the latent virus ("shock") with LRAs, making the infected cells visible to the immune system or susceptible to viral cytopathic effects for elimination ("kill"). This compound is a second-generation BET inhibitor that has shown greater potency in reversing HIV-1 latency compared to the first-generation compound, JQ1.[1]

Mechanism of Action

This compound functions by targeting the Bromodomain-containing protein 4 (BRD4), a key cellular cofactor involved in HIV-1 transcription. In latently infected cells, BRD4 sequesters the Positive Transcription Elongation Factor b (P-TEFb) complex, preventing its recruitment to the HIV-1 promoter and thereby suppressing viral gene expression.

This compound, as a BET inhibitor, competitively binds to the bromodomains of BRD4, displacing it from acetylated histones at the viral promoter. This displacement leads to the release of active P-TEFb. The released P-TEFb is then recruited by the viral Tat protein to the Trans-activation response (TAR) element of the nascent viral RNA, which promotes the phosphorylation of RNA Polymerase II and enhances transcriptional elongation, leading to robust viral production.[1]

Key Applications

-

Reactivation of Latent HIV-1: this compound effectively reverses HIV-1 latency in various in vitro and ex vivo models, including latently infected T-cell lines (J-Lat), monocytic cell lines (THP89GFP), and primary CD4+ T cells isolated from HIV-infected individuals on antiretroviral therapy (ART).[1][2]

-

Synergistic Combination Therapy: this compound exhibits strong synergistic effects when used in combination with other classes of LRAs, such as Protein Kinase C (PKC) agonists (e.g., prostratin, bryostatin-1) and Histone Deacetylase (HDAC) inhibitors (e.g., SAHA/Vorinostat).[3][4] This combinatorial approach can lead to more robust and sustained viral reactivation at lower, less toxic concentrations of each agent.

Data Presentation

Table 1: In Vitro Efficacy of this compound in HIV-1 Latency Reversal

| Cell Model | This compound Concentration | Observation | Reference |

| J-Lat Full-Length Clones (6.3, 8.4, 9.2, 10.4) | 2.5 µM and 5 µM | Dramatic reversal of HIV-1 latency, measured by GFP expression. More potent than JQ1 (1 µM). | [1][2] |

| THP89GFP (monocytic cell line) | 5 µM | Substantial reactivation of latent HIV, measured by GFP expression. | [1] |

| Primary CD4+ T cells (from PBMCs) | 2.5 µM | Efficiently reactivated latent HIV-1, measured by viral mRNA in supernatant via qRT-PCR. | [1] |

| Primary CD4+ T cells (from tonsillar mononuclear cells) | 2.5 µM | Efficiently reactivated latent HIV-1, measured by viral mRNA in supernatant via qRT-PCR. | [1] |

Table 2: Synergistic Activity of this compound in Combination with Other LRAs

| Cell Model | This compound Concentration | Combination Agent & Concentration | Observation | Reference |

| J-Lat Clones (6.3, 8.4, 9.2, 10.4) | 2.5 µM | Prostratin (PKC agonist) - 1 µM | Synergistic reversal of HIV-1 latency, measured by GFP expression. | [3] |

| J-Lat Clones (6.3, 8.4, 9.2, 10.4) | 2.5 µM | SAHA (HDAC inhibitor) - 0.5 µM | Synergistic reversal of HIV-1 latency, measured by GFP expression. | [3] |

| CD8-depleted PBMCs from patients | Not specified | Prostratin, Bryostatin-1 | Enhanced latency-reversing effects. | [3] |

Experimental Protocols

Protocol 1: In Vitro HIV-1 Latency Reversal Assay in J-Lat Cells

This protocol describes the reactivation of latent HIV-1 in J-Lat cells, which harbor a latent HIV provirus with a GFP reporter.

Materials:

-

J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

Other LRAs (e.g., Prostratin, SAHA) as required

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

-

Drug Treatment:

-

Prepare serial dilutions of this compound and other LRAs in complete medium.

-

Add 100 µL of the drug solutions to the respective wells to achieve the final desired concentrations (e.g., this compound at 2.5 µM or 5 µM). For combination treatments, add the respective drugs to the same wells.

-

Include a DMSO vehicle control.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in FACS buffer (PBS with 2% FBS).

-

Analyze the percentage of GFP-positive cells using a flow cytometer. Gate on the live cell population based on forward and side scatter profiles.

-

Protocol 2: HIV-1 Reactivation in a Primary CD4+ T-Cell Latency Model

This protocol outlines the establishment of HIV-1 latency in primary CD4+ T cells and subsequent reactivation with this compound.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy donors

-

CD4+ T cell isolation kit

-

Replication-competent HIV-1 (e.g., NL4-3)

-

IL-2, anti-CD3/CD28 antibodies

-

This compound

-

qRT-PCR reagents

Procedure:

-

Isolation and Activation of CD4+ T cells:

-

Isolate CD4+ T cells from PBMCs using a negative selection kit.

-

Activate the cells with anti-CD3/CD28 antibodies and culture in the presence of IL-2.

-

-

Infection:

-

After 2-3 days of activation, infect the CD4+ T cells with HIV-1.

-

-

Establishment of Latency:

-

After infection, wash the cells and culture them in the presence of IL-2 for several days to allow the cells to return to a resting state.

-

-

Latency Reactivation:

-

Treat the latently infected primary CD4+ T cells with this compound (e.g., 2.5 µM) for 24-48 hours.

-

-

Quantification of Viral Reactivation:

-

Collect the cell culture supernatant.

-

Isolate viral RNA from the supernatant.

-

Quantify the amount of HIV-1 RNA using a one-step qRT-PCR assay targeting a conserved region of the HIV genome (e.g., gag).

-

Visualizations

References

Application Notes and Protocols for UMB-136 in HIV-1 Latency Reactivation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistence of latent HIV-1 reservoirs in resting CD4+ T cells is the primary obstacle to a cure for HIV/AIDS. The "shock and kill" therapeutic strategy aims to reactivate these latent proviruses using Latency Reversing Agents (LRAs), making the infected cells visible to the immune system for elimination. UMB-136 is a novel and potent bromodomain and extra-terminal domain (BET) inhibitor that has demonstrated significant efficacy in reactivating latent HIV-1. These application notes provide detailed protocols for utilizing this compound in experimental models of HIV-1 latency.

Mechanism of Action

This compound functions by targeting the Bromodomain-containing protein 4 (BRD4), a cellular reader of acetylated histones. In latently infected cells, BRD4 sequesters the Positive Transcription Elongation Factor b (P-TEFb) in an inactive state. By binding to BRD4, this compound displaces it from acetylated histones, leading to the release of active P-TEFb. This active P-TEFb then promotes the phosphorylation of the C-terminal domain of RNA Polymerase II, facilitating transcriptional elongation of the integrated HIV-1 provirus and subsequent viral reactivation.[1]

Data Presentation

Table 1: Reactivation of Latent HIV-1 in J-Lat Cell Clones with this compound

| Cell Line | Treatment | Concentration (µM) | % GFP Positive Cells |

| J-Lat 6.3 | This compound | 2.5 | ~15% |

| 5 | ~20% | ||

| JQ1 | 1 | <5% | |

| J-Lat 8.4 | This compound | 2.5 | ~10% |

| 5 | ~15% | ||

| JQ1 | 1 | <5% | |

| J-Lat 9.2 | This compound | 2.5 | ~25% |

| 5 | ~35% | ||

| JQ1 | 1 | <5% | |

| J-Lat 10.4 | This compound | 2.5 | ~10% |

| 5 | ~12% | ||

| JQ1 | 1 | <5% |

Data adapted from a representative experiment.[1][2]

Table 2: Reactivation of Latent HIV-1 in Monocytic and Primary T Cell Models

| Cell Model | Treatment | Concentration (µM) | Outcome Measure | Result |

| THP89GFP (Monocyte) | This compound | 5 | % GFP Positive Cells | Significant increase vs. control |

| JQ1 | 1 | % GFP Positive Cells | Minimal increase vs. control | |

| Primary CD4+ T cells (PBMC) | This compound | 2.5 | Viral mRNA in supernatant (qRT-PCR) | Significant increase vs. JQ1 |

| JQ1 | 1 | Viral mRNA in supernatant (qRT-PCR) | No significant increase | |

| Primary CD4+ T cells (Tonsil) | This compound | 2.5 | Viral mRNA in supernatant (qRT-PCR) | Significant increase vs. JQ1 |

| JQ1 | 1 | Viral mRNA in supernatant (qRT-PCR) | No significant increase |

Data summarized from multiple experiments.[1][2]

Mandatory Visualization

Caption: Signaling pathway of this compound in HIV-1 latency reactivation.

Caption: Experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Protocol 1: In Vitro HIV-1 Latency Reactivation in J-Lat Cells

This protocol describes the treatment of the Jurkat-derived J-Lat cell lines, which contain a latent, integrated HIV-1 provirus with a GFP reporter, to assess the latency-reversing activity of this compound.

Materials:

-

J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen/Strep)

-

This compound (stock solution in DMSO)

-

JQ1 (optional, for comparison)

-

DMSO (vehicle control)

-

96-well culture plates

-

Flow cytometer

Procedure:

-

Cell Culture: Maintain J-Lat cells in RPMI 1640 medium supplemented with 10% FBS and 1% Pen/Strep at 37°C in a 5% CO2 incubator.[3]

-

Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

-

Compound Preparation: Prepare serial dilutions of this compound and JQ1 in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., <0.1%).

-

Treatment: Add 100 µL of the compound dilutions to the appropriate wells. Recommended final concentrations to test for this compound are 2.5 µM and 5 µM. For JQ1, a concentration of 1 µM is typically used for comparison.[1][2] Include wells with DMSO only as a negative control.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

After incubation, transfer the cells to flow cytometry tubes.

-

Wash the cells with PBS.

-

Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 2% FBS).

-

Analyze the percentage of GFP-positive cells using a flow cytometer. Gate on the live cell population first, then quantify the GFP expression within that gate.

-

Protocol 2: Quantification of Viral RNA from Supernatant by qRT-PCR

This protocol is for measuring the amount of viral RNA released into the cell culture supernatant following treatment with this compound, indicating successful viral transcription, assembly, and release. This is particularly useful for primary cell models where a reporter like GFP is not present.

Materials:

-

Culture supernatant from treated cells (from Protocol 1 or primary cell experiments)

-

Viral RNA extraction kit